![molecular formula C14H28N2O B13426216 3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
3-Isobutyl-[1,4'-bipiperidin]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isobutyl group attached to one of the piperidine rings and a hydroxyl group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules. This can be achieved using a variety of coupling agents such as palladium catalysts.
Introduction of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This involves the reaction of the bipiperidine core with an isobutyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-Isobutyl-[1,4’-bipiperidin]-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutyl-[1,4’-bipiperidin]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases such as sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-Isobutyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4’-Bipiperidin-4-ol: Lacks the isobutyl group, making it less hydrophobic.
3-Isobutyl-1,2,3,6-tetrahydropyridine: Similar structure but with a different ring system.
4-Isobutylpiperidine: Contains only one piperidine ring.
Uniqueness
3-Isobutyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both the isobutyl group and the bipiperidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H28N2O |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H28N2O/c1-11(2)9-12-10-16(8-5-14(12)17)13-3-6-15-7-4-13/h11-15,17H,3-10H2,1-2H3 |
Clé InChI |
WOPXZLYJMAQCBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CN(CCC1O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


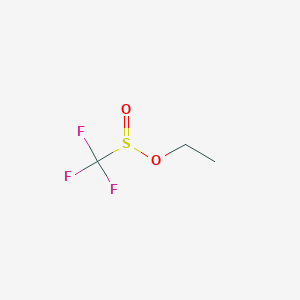
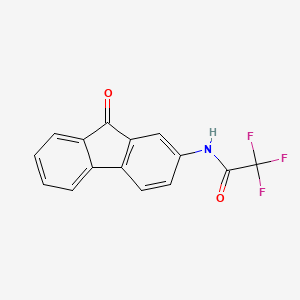


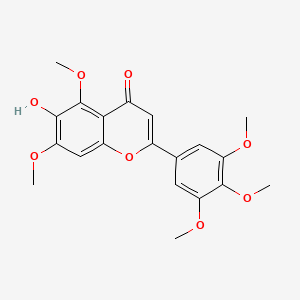
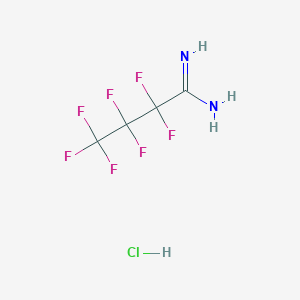
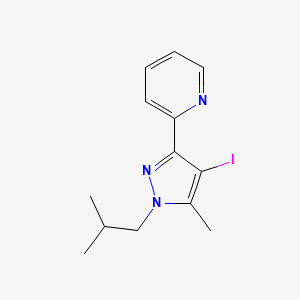

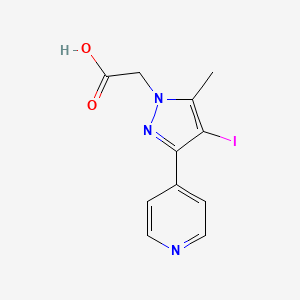



![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
